ethyl (4E)-4-(hydroxyimino)-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate
Description
Ethyl (4E)-4-(hydroxyimino)-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate is a bicyclic heterocyclic compound featuring a partially saturated benzofuran core. Key structural elements include:
- Benzofuran backbone: A fused benzene and furan ring system with partial saturation (4,5,6,7-tetrahydro).
- Substituents: Two methyl groups at the 6,6-positions. A (4E)-hydroxyimino group (oxime) at the 4-position, indicating an E-configuration. An ethyl ester at the 3-position.
The hydroxyimino group may participate in tautomerism or act as a ligand in metal coordination, while the ester group contributes to solubility and hydrolytic stability .
Properties
Molecular Formula |
C13H17NO4 |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
ethyl (4Z)-4-hydroxyimino-6,6-dimethyl-5,7-dihydro-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C13H17NO4/c1-4-17-12(15)8-7-18-10-6-13(2,3)5-9(14-16)11(8)10/h7,16H,4-6H2,1-3H3/b14-9- |
InChI Key |
YRXVXNRQMJSHSS-ZROIWOOFSA-N |
Isomeric SMILES |
CCOC(=O)C1=COC2=C1/C(=N\O)/CC(C2)(C)C |
Canonical SMILES |
CCOC(=O)C1=COC2=C1C(=NO)CC(C2)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (4E)-4-(hydroxyimino)-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl (4E)-4-(hydroxyimino)-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The benzofuran ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyimino group can yield oxo derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
Ethyl (4E)-4-(hydroxyimino)-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of ethyl (4E)-4-(hydroxyimino)-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and interact with enzymes and receptors, influencing their activity. The benzofuran ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function .
Comparison with Similar Compounds
Heterocyclic Core Variations
The benzofuran core distinguishes the target compound from analogs with alternative heterocyclic systems:
Functional Group Analysis
Functional groups critically influence reactivity and applications:
Physicochemical Properties
Limited data from evidence necessitates inferred comparisons:
Stability and Reactivity
- Hydroxyimino Group: The (4E)-configuration may reduce steric strain compared to Z-isomers. However, oximes are prone to hydrolysis under acidic conditions, forming ketones .
- Ester Group : More hydrolytically stable than carboxamides but less stable than ethers. Comparative stability with ethyl indazole-3-carboxylate depends on ring electronics.
- unsubstituted analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
